molecular formula C11H15NO2 B15229824 Ethyl 2-(5-amino-2-methylphenyl)acetate

Ethyl 2-(5-amino-2-methylphenyl)acetate

Cat. No.: B15229824
M. Wt: 193.24 g/mol
InChI Key: IFMXZOSNGLXUHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-2-methylphenyl)acetate typically involves the esterification of 2-(5-amino-2-methylphenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-2-methylphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-amino-2-methylphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-amino-2-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(5-amino-2-methylphenyl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15N1O2C_{12}H_{15}N_{1}O_{2} and a molecular weight of approximately 193.24 g/mol. Its structure features an ethyl ester functional group attached to a substituted aromatic ring containing an amino group, which contributes to its chemical reactivity and biological activities.

Biological Activities

Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific cellular targets, leading to the modulation of various metabolic pathways. Below are some key findings regarding its biological activities:

Antimicrobial Activity

Studies have shown that compounds structurally similar to this compound possess significant antimicrobial effects. For instance, derivatives with similar amino-substituted aromatic systems have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These studies typically employ methods like the cup plate method to evaluate the efficacy of these compounds at varying concentrations .

Anticancer Potential

The anticancer activity of this compound has been suggested through preliminary studies indicating that it may inhibit cancer cell proliferation. The specific pathways through which it exerts this effect remain under investigation, but it is hypothesized that it may interfere with enzyme activity or receptor modulation critical for tumor growth.

Synthesis Methods

The synthesis of this compound involves several steps, typically starting from readily available precursors in organic chemistry. The general synthetic route includes:

  • Preparation of the Amino Substituent : The amino group is introduced into a suitable aromatic compound.
  • Esterification : The amino-substituted aromatic compound is then reacted with ethyl acetate or a similar reagent under acidic conditions to form the ethyl ester.

This synthetic versatility allows for the generation of various derivatives that may enhance biological activity or target specificity.

Case Studies and Research Findings

Numerous studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyCompound TestedBiological ActivityMethodology
Study 1N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivativesAntimicrobialIn vitro against bacterial strains
Study 2Various amides of diazenyl-thiazoleAntibacterial & AntifungalCup plate method at 1 µg/mL concentration
Study 3Quinizarin derivativesAntimicrobialVisible light-mediated photopolymerization

These studies collectively underscore the potential of amino-substituted aromatic compounds in developing new antimicrobial and anticancer agents.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(5-amino-2-methylphenyl)acetate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)7-9-6-10(12)5-4-8(9)2/h4-6H,3,7,12H2,1-2H3

InChI Key

IFMXZOSNGLXUHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)N)C

Origin of Product

United States

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